molecular formula C14H14N2O2 B3032445 5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine CAS No. 1809098-75-6

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine

Cat. No.: B3032445
CAS No.: 1809098-75-6
M. Wt: 242.27
InChI Key: WIDJYEBNKPRZGT-UHFFFAOYSA-N
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Description

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine typically involves the reaction of 2-methyl-5-aminophenol with 2-chloro-5-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the aminophenoxy group.

    5-Acetyl-2-methylpyridine: Similar structure but lacks the aminophenoxy group.

    2-(2-Methyl-5-aminophenoxy)pyridine: Similar structure but lacks the acetyl group.

Uniqueness

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine is unique due to the presence of both the acetyl and aminophenoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biochemical interactions .

Properties

IUPAC Name

1-[6-(5-amino-2-methylphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-3-5-12(15)7-13(9)18-14-6-4-11(8-16-14)10(2)17/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDJYEBNKPRZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=NC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225962
Record name 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809098-75-6
Record name 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809098-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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